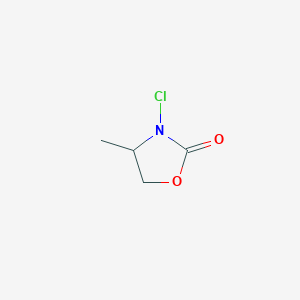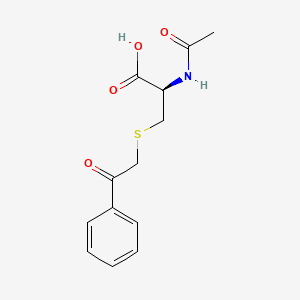
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an acetamido group, a phenacylsulfanyl group, and a propanoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-mercaptopropanoic acid and phenacyl bromide.
Acetylation: The amino group of ®-2-amino-3-mercaptopropanoic acid is acetylated using acetic anhydride to form ®-2-acetamido-3-mercaptopropanoic acid.
Phenacylation: The thiol group of ®-2-acetamido-3-mercaptopropanoic acid is then reacted with phenacyl bromide in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenacyl group can be reduced to a phenethyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenethyl derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenacylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-3-mercaptopropanoic acid: Lacks the phenacyl group, making it less versatile in synthetic applications.
(2R)-2-amino-3-phenacylsulfanylpropanoic acid: Lacks the acetamido group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is unique due to the presence of both acetamido and phenacylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33869-67-9 |
|---|---|
Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1 |
InChI Key |
GBXIYVFOFVBRGY-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(=O)C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


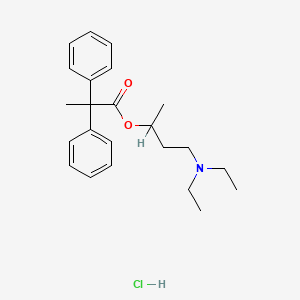
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
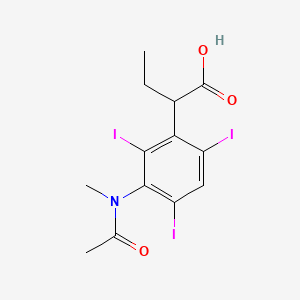
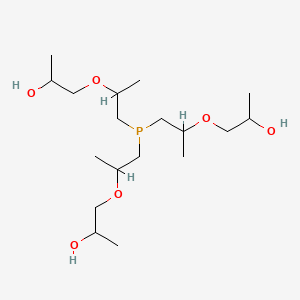
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
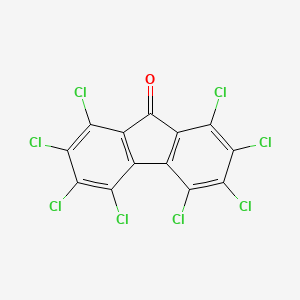
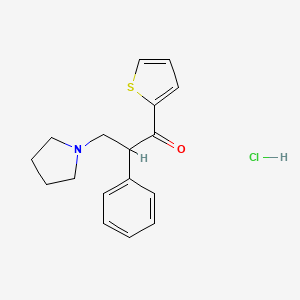
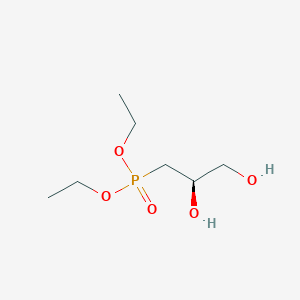
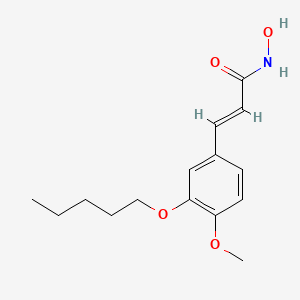
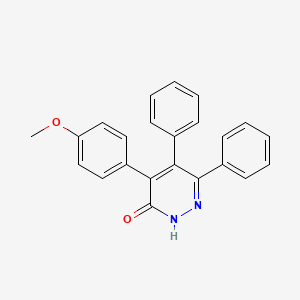
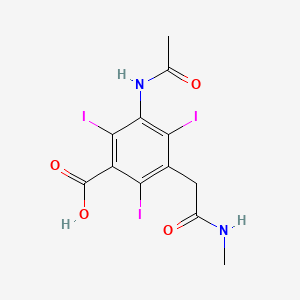
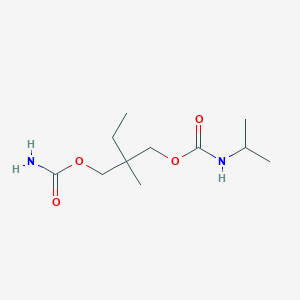
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
